3-Methoxy-1,2-thiazol-4-amine

描述

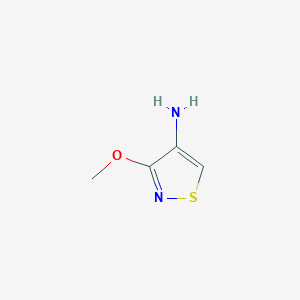

Structure

3D Structure

属性

CAS 编号 |

933694-48-5 |

|---|---|

分子式 |

C4H6N2OS |

分子量 |

130.17 |

IUPAC 名称 |

3-methoxy-1,2-thiazol-4-amine |

InChI |

InChI=1S/C4H6N2OS/c1-7-4-3(5)2-8-6-4/h2H,5H2,1H3 |

InChI 键 |

ADRMKJIRDLWOBN-UHFFFAOYSA-N |

SMILES |

COC1=NSC=C1N |

规范 SMILES |

COC1=NSC=C1N |

产品来源 |

United States |

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its handling, reactivity, and behavior in various systems. The properties for 3-Methoxy-1,2-thiazol-4-amine are summarized in the table below.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆N₂OS |

| Molecular Weight | 130.17 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | The presence of the amine and methoxy (B1213986) groups suggests potential solubility in polar organic solvents. The amine group may allow for the formation of water-soluble salts upon reaction with acids. vulcanchem.com |

| Basicity | The 4-amino group confers basic properties to the molecule, allowing it to act as a proton acceptor. vulcanchem.com |

| Hydrogen Bonding | The amine group can act as a hydrogen bond donor, while the nitrogen atom of the thiazole (B1198619) ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. vulcanchem.com |

Applications in Medicinal Chemistry and Drug Discovery

The thiazole (B1198619) scaffold is a prolific component in molecules designed for therapeutic purposes. Derivatives have demonstrated a vast range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects. nih.govbohrium.comarabjchem.org

While research focusing specifically on 3-Methoxy-1,2-thiazol-4-amine is limited, its structural motifs are of significant interest in drug discovery. Structurally related aminothiazole compounds are often investigated as lead compounds for the development of new pharmaceuticals. smolecule.com The 4-amino thiazole core is a valuable building block for creating libraries of compounds to be screened for biological activity.

The substituents on the ring play a crucial role. The amino group provides a key interaction point for binding to biological targets like enzymes or receptors and can be readily modified to explore structure-activity relationships (SAR). nih.gov The methoxy (B1213986) group, as noted in studies of other heterocyclic compounds, can enhance biological potency and favorably modify the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. ijper.org Given the established importance of the 1,2-thiazole ring and its amino and methoxy substituents, this compound represents a molecule of potential interest for further investigation in medicinal chemistry research programs.

Computational and Theoretical Investigations of 3 Methoxy 1,2 Thiazol 4 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the structural and electronic properties of molecules. irjweb.comasianpubs.orgresearchgate.net By approximating the complex many-electron problem to one of electron density, DFT allows for a balance between computational cost and accuracy, making it well-suited for the study of heterocyclic compounds like 3-Methoxy-1,2-thiazol-4-amine.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the minimum energy conformation. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to its atomic coordinates. For this compound, this process would involve exploring the rotational barriers around the C-O bond of the methoxy (B1213986) group and the C-N bond of the amine group, as well as the planarity of the thiazole (B1198619) ring.

Based on DFT studies of similar 2-substituted 1,3-benzothiazoles, the thiazole ring itself is expected to be largely planar. nbu.edu.sa The bond lengths within the ring will be influenced by the electron-donating effects of the amine and methoxy groups. For instance, the C=N bond length in the thiazole ring of related molecules has been calculated to be in the range of 1.294 Å to 1.341 Å. nbu.edu.sa The C-S bond lengths are anticipated to show some double bond character due to electron delocalization within the aromatic ring. nbu.edu.sa

Table 1: Predicted Geometrical Parameters for Thiazole Derivatives from DFT Calculations (Note: These are representative values from studies on analogous compounds and serve as an estimation for this compound.)

| Parameter | Predicted Value Range | Reference Compound Type |

| C=N bond length (ring) | 1.294 - 1.341 Å | 2-substituted 1,3-benzothiazoles nbu.edu.sa |

| C-S bond length (ring) | 1.745 - 1.750 Å | 2-substituted 1,3-benzothiazoles nbu.edu.sa |

| C-C bond length (ring) | 1.457 - 1.480 Å | 2-substituted 1,3-benzothiazoles nbu.edu.sa |

Once the optimized geometry is obtained, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are based on the second derivative of the energy with respect to the atomic coordinates and provide insight into the molecule's vibrational modes. It's a standard practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and basis set deficiencies. nih.gov

For this compound, characteristic vibrational modes would include:

N-H stretching of the amine group, typically observed in the range of 3300-3500 cm⁻¹.

C-H stretching of the methyl group and the thiazole ring, expected around 2900-3100 cm⁻¹.

C=N stretching of the thiazole ring, which is a strong indicator of the ring's electronic structure.

C-O stretching of the methoxy group.

Ring stretching and deformation modes characteristic of the thiazole heterocycle.

Studies on related aminothiazole derivatives have successfully used DFT to assign vibrational modes. researchgate.netnih.gov For example, in some aminothiazole metal chelates, the C=N band of the aminothiazole moiety was observed to shift upon coordination, indicating its involvement in metal binding. nih.gov

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich amine group and the thiazole ring, reflecting the electron-donating nature of these moieties. The LUMO, on the other hand, is likely to be distributed over the entire aromatic system, with significant contributions from the atoms of the thiazole ring. The presence of the electron-donating methoxy and amine groups would be expected to raise the energy of the HOMO and potentially lower the HOMO-LUMO gap compared to unsubstituted 1,2-thiazole. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. irjweb.com

In studies of N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine, the calculated HOMO-LUMO energy gap was found to be -4.6991 eV, indicating the potential for charge transfer interactions within the molecule. irjweb.com

Table 2: Representative Frontier Molecular Orbital Energies from DFT Studies of Thiazole Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | -5.5293 | -0.8302 | 4.6991 irjweb.com |

| Substituted 1,3-Benzothiazoles | - | - | 3.95 - 4.70 nbu.edu.sa |

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation and confirmation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for predicting NMR chemical shifts. rsc.orgrsc.orgresearchgate.net This method involves calculating the magnetic shielding tensors for each nucleus in the molecule, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS).

For this compound, GIAO calculations would predict the ¹H and ¹³C chemical shifts. The predicted ¹³C chemical shifts for the carbon atoms in the thiazole ring of related compounds have been reported. For instance, in a series of N-(4-(4-alkoxyphenyl)thiazol-2-yl)-1-(naphthalen-2-yl)methanimine derivatives, the C12 of the thiazole ring appeared at 172.28 ppm. epu.edu.iq In other aminothiazole derivatives, the carbon atom of the thiazole ring adjacent to the nitrogen and sulfur atoms was observed in the range of 165.15–172.25 ppm. nih.gov The chemical shifts of the methoxy carbon and the protons of the amine and methyl groups would also be predicted, providing a complete theoretical NMR spectrum that can be compared with experimental data for structural verification.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org It provides information about the energies of electronic transitions from the ground state to various excited states, as well as the oscillator strengths of these transitions, which are related to the intensity of the absorption bands.

For this compound, TD-DFT calculations would likely predict electronic transitions in the UV region. The primary transitions would be of the π → π* type, involving the promotion of an electron from a bonding or non-bonding π orbital to an anti-bonding π* orbital. The presence of the amine and methoxy groups, which act as auxochromes, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 1,2-thiazole. TD-DFT studies on thiazolothiazole-based sensitizers have shown good agreement between calculated and experimental absorption spectra. rsc.org

Quantum Chemical Descriptors and Reactivity Indices

From the electronic structure calculations, a variety of quantum chemical descriptors and reactivity indices can be derived to provide a more quantitative understanding of the molecule's reactivity. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov

Key descriptors include:

Ionization Potential (I): Approximated as -E(HOMO), it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -E(LUMO), it is the energy released when an electron is added.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (1 / η), indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as χ² / (2η).

For aminothiazole derivatives, these descriptors have been used to understand their reactivity and biological activity. nih.gov A lower chemical hardness and higher softness are generally associated with higher reactivity. nih.gov These indices would be valuable in predicting the reactive sites of this compound and its potential interactions with biological targets.

Dipole Moment and Polarizability Calculations

No specific studies detailing the dipole moment and polarizability calculations for this compound were found in the available literature. While density functional theory (DFT) methods are commonly used to calculate these properties for various organic molecules, including other thiazole derivatives, published data for this specific compound is not available.

Chemical Hardness, Softness, and Electronegativity Analysis

There are no available research findings that provide a specific analysis of the chemical hardness, softness, and electronegativity of this compound. These global reactivity descriptors are often calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) using computational methods. However, specific values for this compound have not been reported in the searched scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

Specific Molecular Electrostatic Potential (MEP) maps for this compound are not available in the published literature. MEP mapping is a valuable computational tool used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. While this analysis has been performed on related heterocyclic systems, it has not been specifically reported for this compound.

Natural Bond Orbital (NBO) Analysis

A Natural Bond Orbital (NBO) analysis for this compound has not been reported in the scientific literature. NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as charge transfer and hyperconjugative interactions. Although a common computational technique, specific findings for this molecule could not be located.

Nonlinear Optical (NLO) Properties

There is no available data from computational or experimental studies on the nonlinear optical (NLO) properties of this compound. The investigation of NLO properties, such as first-order hyperpolarizability, is a key area of materials science research, but studies focusing on this particular compound were not found.

Mechanistic Studies via Computational Modeling

Transition State Elucidation for Reaction Pathways

No mechanistic studies using computational modeling to elucidate transition states for reaction pathways involving this compound were found in the literature. Such studies are crucial for understanding reaction mechanisms, kinetics, and thermodynamics, but this specific compound does not appear to have been the subject of such published research.

Investigation of Intermediate Species and Energy Profiles

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the computational and theoretical investigation of intermediate species and energy profiles for reactions involving this compound.

While computational methods such as Density Functional Theory (DFT) are widely used to explore reaction mechanisms, including the identification of transition states, intermediates, and the calculation of activation energies for various thiazole derivatives and other heterocyclic compounds, no such detailed analyses have been published for this compound itself.

Therefore, data tables detailing the energy profiles, geometries of intermediate species, and transition states for reactions of this specific compound are not available in the current body of scientific literature. Further research in this area would be necessary to provide such insights.

Applications of 3 Methoxy 1,2 Thiazol 4 Amine in Advanced Organic Synthesis

Building Block for Diverse Heterocyclic Compounds

The inherent reactivity of the amino and methoxy (B1213986) groups, coupled with the aromatic nature of the thiazole (B1198619) ring, makes 3-Methoxy-1,2-thiazol-4-amine a valuable precursor for the synthesis of various heterocyclic systems. The amino group can readily participate in reactions such as acylation, alkylation, and condensation, while the methoxy group can be a target for nucleophilic substitution, offering pathways to a multitude of derivatives.

Fused thiazole ring systems are prevalent motifs in many biologically active molecules. The synthesis of such systems often involves the annulation of a second ring onto a pre-existing thiazole core. This compound can serve as an excellent starting material for the construction of fused heterocycles like thiazolo[4,5-d]triazoles.

A general strategy for the synthesis of such fused systems involves the diazotization of the amino group of an aminothiazole, followed by an intramolecular cyclization. In the case of this compound, the amino group can be converted to a diazonium salt, which can then react with an adjacent nitrogen atom (if introduced at the 5-position) to form the triazole ring. The methoxy group at the 3-position can influence the electronic properties of the thiazole ring, potentially affecting the regioselectivity and efficiency of the cyclization reaction.

| Reactant | Reagents | Product | Reaction Type |

| This compound | 1. NaNO₂, HCl2. NaN₃ | 3-Methoxy-thiazolo[4,5-d]triazole | Diazotization, Azide formation, Cyclization |

| 5-Substituted-3-methoxy-1,2-thiazol-4-amine | Diazo transfer reagents | Substituted Thiazolo[4,5-d]triazole | Diazotization, Intramolecular cyclization |

This table presents a hypothetical reaction scheme based on known transformations of similar aminothiazole derivatives.

Polycondensed N,S-heterocycles are a class of compounds that contain multiple fused rings with nitrogen and sulfur atoms. These structures are of interest in materials science and medicinal chemistry. The bifunctional nature of this compound, possessing both a nucleophilic amino group and a potentially displaceable methoxy group, makes it a suitable monomer for polycondensation reactions.

For instance, under appropriate conditions, this compound could undergo self-condensation or react with other bifunctional monomers to form polymeric chains. The amino group of one molecule could potentially displace the methoxy group of another, leading to the formation of a poly(aminothiazole) backbone. Alternatively, reaction with a dicarboxylic acid or its derivative could lead to the formation of polyamides containing the thiazole moiety. The resulting polymers would possess a unique combination of properties derived from the rigid, aromatic thiazole units.

Role in Scaffold Diversification and Chemical Library Generation

In modern drug discovery, the generation of chemical libraries with diverse molecular scaffolds is crucial for identifying new lead compounds. The thiazole ring is considered a "privileged scaffold" due to its presence in numerous bioactive compounds. This compound serves as an excellent starting point for scaffold diversification, allowing for the systematic modification of the core structure to explore a wider chemical space.

The amino group provides a convenient handle for parallel synthesis, where a common intermediate is reacted with a variety of building blocks to generate a library of related compounds. For example, acylation of the amino group with a diverse set of carboxylic acids would yield a library of amides. Similarly, reductive amination with a range of aldehydes and ketones would produce a library of secondary amines. The methoxy group can also be a point of diversification, for instance, through nucleophilic aromatic substitution with different nucleophiles. This approach enables the rapid generation of a large number of structurally diverse molecules for high-throughput screening.

| Core Scaffold | Reaction | Reagent Library | Resulting Library |

| This compound | Acylation | Diverse Carboxylic Acids | N-Acyl-3-methoxy-1,2-thiazol-4-amine derivatives |

| This compound | Reductive Amination | Diverse Aldehydes/Ketones | N-Alkyl/Aryl-3-methoxy-1,2-thiazol-4-amine derivatives |

| This compound | Suzuki Coupling (after conversion to halothiazole) | Diverse Boronic Acids | 4-Aryl-3-methoxy-1,2-thiazol derivatives |

This table illustrates potential diversification strategies based on the reactivity of the functional groups.

Utilization in the Development of Novel Synthetic Methodologies

The unique reactivity of this compound can be exploited in the development of novel synthetic methodologies. Its ability to participate in various types of chemical transformations makes it a valuable tool for exploring new reaction pathways and for the synthesis of previously inaccessible molecular structures.

For example, the development of new multicomponent reactions (MCRs) could be explored using this compound as one of the key components. MCRs are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials. The presence of both a nucleophilic amino group and an aromatic ring system in this compound could enable its participation in novel MCRs to generate complex heterocyclic scaffolds. Furthermore, the methoxy group could act as a directing group in metal-catalyzed C-H activation reactions, providing a new strategy for the functionalization of the thiazole ring.

Intermediate for Analogue Synthesis in Synthetic Chemistry

In the process of drug development and optimization, the synthesis of a series of analogues of a lead compound is a critical step to establish structure-activity relationships (SAR). This compound can serve as a key intermediate for the synthesis of such analogues.

Starting from this central building block, medicinal chemists can systematically modify the substituents on the thiazole ring to investigate their impact on biological activity. The amino group at the 4-position can be readily converted into a wide range of other functional groups, such as amides, ureas, sulfonamides, and secondary or tertiary amines. The methoxy group at the 3-position can be demethylated to a hydroxyl group, which can then be further functionalized, or it can be replaced by other alkoxy or aryloxy groups. This modular approach allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules.

| Starting Material | Transformation | Reagents | Product Class |

| This compound | Amide formation | R-COCl or |

Future Research Directions in the Chemistry of 3 Methoxy 1,2 Thiazol 4 Amine

Development of Novel and Efficient Synthetic Routes

While classical methods for thiazole (B1198619) synthesis, such as the Hantzsch synthesis, are well-established, there is a continuous drive towards more efficient, sustainable, and versatile synthetic strategies. ijper.orgnih.gov Future research in the synthesis of 3-Methoxy-1,2-thiazol-4-amine and its derivatives will likely focus on several key areas:

Palladium-catalyzed C-H activation: This modern synthetic tool allows for the direct functionalization of the thiazole core, offering a more atom-economical and regioselective approach compared to traditional methods that often require pre-functionalized starting materials. rsc.org

One-pot and multi-component reactions: Designing synthetic pathways where multiple bonds are formed in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. ijper.org

Flow chemistry: The use of microreactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Green chemistry approaches: Employing environmentally benign solvents, catalysts, and reaction conditions will be a crucial aspect of developing sustainable synthetic methods for this class of compounds.

Below is a table summarizing potential novel synthetic approaches:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| C-H Activation | High atom economy, regioselectivity, access to diverse derivatives. | Development of suitable catalysts and directing groups. |

| Multi-component Reactions | Increased efficiency, reduced waste, rapid library synthesis. | Discovery of novel reaction cascades and compatible starting materials. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction conditions. |

| Green Chemistry | Reduced environmental impact, sustainability. | Use of renewable feedstocks and biodegradable solvents. |

Exploration of Undiscovered Reactivity Patterns

The reactivity of the thiazole ring is well-documented, with electrophilic substitution typically occurring at the C5 position, especially when an electron-donating group is present at the C2 position. pharmaguideline.com However, the specific substitution pattern of this compound, with a methoxy (B1213986) group at C3 and an amine at C4, may lead to unique and unexplored reactivity.

Future investigations should aim to:

Investigate electrophilic and nucleophilic substitution reactions: A systematic study of how the interplay between the methoxy and amine groups influences the regioselectivity of various reactions is needed.

Explore cycloaddition reactions: The thiazole ring can participate in cycloaddition reactions, and understanding how the substituents on this compound affect this reactivity could lead to the synthesis of novel fused heterocyclic systems. nih.gov

Study metal-catalyzed cross-coupling reactions: The potential for C-H functionalization and the introduction of various substituents at different positions of the thiazole ring through cross-coupling reactions should be thoroughly explored. rsc.org

Investigate ring-opening and rearrangement reactions: Under specific conditions, the thiazole ring can undergo cleavage or rearrangement, providing access to different classes of compounds.

Application of Emerging Spectroscopic and Microscopic Techniques for Structural Analysis

A comprehensive understanding of the three-dimensional structure of this compound and its derivatives is crucial for understanding its properties and reactivity. While standard techniques like NMR and mass spectrometry are indispensable, future research will benefit from the application of more advanced methods. nih.gov

Advanced NMR techniques: Two-dimensional and solid-state NMR spectroscopy can provide detailed insights into the connectivity and spatial arrangement of atoms within the molecule. researchgate.net

X-ray crystallography: Obtaining single-crystal X-ray structures is the gold standard for unambiguous structure determination and can reveal subtle details about bond lengths, bond angles, and intermolecular interactions. researchgate.net

High-resolution mass spectrometry (HRMS): This technique is essential for confirming the elemental composition of newly synthesized compounds with high accuracy. nih.gov

Computational spectroscopy: The integration of theoretical calculations with experimental spectroscopic data can aid in the interpretation of complex spectra and provide a deeper understanding of the molecule's electronic structure. mdpi.com

The following table highlights the potential of various analytical techniques:

| Technique | Information Gained | Future Application |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and through-bond correlations. | Unambiguous assignment of protons and carbons in complex derivatives. |

| Solid-State NMR | Structural information in the solid state. | Characterization of polymorphic forms and solid-state reactivity. |

| X-ray Crystallography | Precise 3D molecular structure and packing. | Elucidation of structure-property relationships and intermolecular forces. |

| HRMS | Accurate mass and elemental composition. | Confirmation of the identity of novel synthetic products. |

Advanced Computational Studies for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry has become an invaluable tool in modern chemical research, offering insights that can be difficult to obtain through experiments alone. ijirt.orgnih.gov For this compound, advanced computational studies can play a significant role in several areas:

Density Functional Theory (DFT) calculations: DFT can be used to predict molecular geometries, electronic properties, and spectroscopic data, aiding in the characterization of the molecule and its derivatives. proteobiojournal.comnih.gov

Reaction mechanism elucidation: Computational modeling can be employed to map out the energy profiles of potential reaction pathways, providing a deeper understanding of reaction mechanisms and helping to optimize reaction conditions. proteobiojournal.com

Prediction of reactivity: Fukui functions and other reactivity indices derived from computational calculations can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts. acs.org

Virtual screening and drug design: If this compound is explored for medicinal applications, computational docking studies can predict its binding affinity to biological targets, helping to identify potential therapeutic applications. ijirt.org

Investigation of Structure-Reactivity Relationships for Directed Chemical Transformations

A systematic investigation into the relationship between the structure of this compound derivatives and their chemical reactivity is essential for designing targeted chemical transformations. ijper.orgnih.gov This involves synthesizing a library of analogues with varying substituents and studying how these modifications influence their chemical behavior.

Key aspects to explore include:

Electronic effects: The introduction of electron-donating or electron-withdrawing groups at different positions on the thiazole ring or the amine substituent will modulate the electron density of the ring system and influence its reactivity towards electrophiles and nucleophiles. science.gov

Steric effects: The size and shape of substituents can influence the accessibility of different reaction sites, leading to changes in regioselectivity.

Quantitative Structure-Activity Relationship (QSAR) studies: For specific applications, QSAR models can be developed to correlate structural features with observed reactivity, enabling the prediction of the properties of yet-unsynthesized compounds. nih.gov

By systematically modifying the structure of this compound and correlating these changes with its reactivity, researchers can develop a predictive understanding that will guide the efficient synthesis of novel compounds with desired properties.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methoxy-1,2-thiazol-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions. For example, thiazole ring formation can be achieved via cyclization of thioamides or through condensation reactions with α-haloketones. Key parameters include:

- Temperature : Moderate heating (60–80°C) to avoid decomposition .

- Catalysts : Use of Lewis acids (e.g., SnCl₄) to enhance regioselectivity, as demonstrated in analogous sulfonamide-oxazepine systems .

- Solvent Selection : Polar aprotic solvents (e.g., MeCN) improve reaction efficiency .

- Characterization : Confirm product purity via ¹H/¹³C NMR (δ 6.8–7.2 ppm for aromatic protons, δ 50–60 ppm for methoxy carbons) and high-resolution mass spectrometry (HRMS) .

Q. Which computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) is recommended.

- Exact Exchange : Incorporate 20–25% exact exchange to improve thermochemical accuracy (e.g., atomization energy deviations <3 kcal/mol) .

- Basis Sets : Use 6-31G(d,p) for geometry optimization and 6-311++G(3df,2p) for energy calculations .

- Applications : Calculate HOMO-LUMO gaps (∼5 eV for thiazoles) and electrostatic potential maps to predict reactivity .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- NMR : Use 2D COSY and NOESY to distinguish regioisomers. Methoxy groups show distinct ¹³C shifts (δ 55–60 ppm) .

- IR : Confirm NH₂ stretching (∼3400 cm⁻¹) and C-O-C vibrations (∼1250 cm⁻¹) .

- MS/MS Fragmentation : Monitor dominant fragments (e.g., [M-CH₃O]⁺) to validate substituent positions .

Advanced Research Questions

Q. How can contradictory data on reaction yields be systematically analyzed in the synthesis of this compound?

- Methodological Answer :

- Variable Screening : Design a factorial experiment to test solvent polarity (e.g., MeCN vs. DMF), temperature (50–80°C), and catalyst loading (SnCl₄: 0.1–1.0 eq) .

- Statistical Analysis : Apply ANOVA to identify significant factors. For example, SnCl₄ >1.0 eq may reduce yield due to side reactions .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in methoxy groups) to trace cleavage pathways .

Q. What strategies enhance the biological activity of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the 5-position to boost antimicrobial potency, as seen in triazole-thiazole hybrids .

- Bioisosteric Replacement : Substitute the methoxy group with ethoxy or cyclopropoxy to modulate lipophilicity (logP) and membrane permeability .

- In Silico Screening : Dock derivatives into target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to prioritize synthesis .

Q. How do solvent and Lewis acid choices affect regioselectivity in thiazole functionalization?

- Methodological Answer :

- Solvent Effects : MeCN stabilizes cationic intermediates, favoring N-functionalization over O-attack (e.g., 85% N-alkylation vs. 15% O-alkylation) .

- Lewis Acid Coordination : SnCl₄ polarizes electron density, directing electrophiles to the electron-rich 4-amine site .

- Kinetic vs. Thermodynamic Control : Lower temperatures (50°C) favor kinetic products (e.g., acyclic adducts), while higher temperatures (80°C) drive cyclization .

Q. What advanced analytical methods can detect trace impurities in this compound?

- Methodological Answer :

- HPLC-MS : Use a C18 column (ACN/H₂O gradient) with ESI+ detection (LOD: 0.1 ppm) to identify byproducts like de-methoxylated analogs .

- X-ray Crystallography : Resolve crystal structures to confirm bond angles and detect lattice impurities (e.g., solvent residues) .

- TGA-DSC : Monitor decomposition profiles (>200°C) to assess thermal stability and hydrate content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。